MMV008138
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Overview
Description
MMV008138 is a selective inhibitor of IspD (enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase), which plays a crucial role in the non-mevalonate MEP pathway. This pathway is essential for the biosynthesis of isoprenoids in various organisms, including the malaria parasite Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: While specific synthetic routes for MMV008138 are not widely documented, it is synthesized through chemical processes. Researchers have developed methods to access this compound, but detailed protocols remain proprietary.
Industrial Production Methods: Unfortunately, information regarding large-scale industrial production of this compound is limited. its potential as an antimalarial agent has spurred interest in scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: MMV008138 primarily undergoes enzymatic reactions within the MEP pathway. These reactions involve phosphorylation, cytidylylation, and other transformations.
Common Reagents and Conditions: The specific reagents and conditions used in this compound synthesis are proprietary. understanding the enzymatic steps involved in the MEP pathway provides insights into the reactions.
Major Products: The major product of this compound’s enzymatic reactions is the inhibition of IspD, disrupting isoprenoid biosynthesis in the malaria parasite.
Scientific Research Applications
MMV008138’s applications extend beyond antimalarial research:
Chemistry: Studying its mechanism sheds light on enzyme inhibition pathways.
Biology: Investigating its effects on informs antimalarial drug development.
Medicine: Researchers explore its potential as a therapeutic agent.
Industry: this compound’s unique properties may inspire novel drug design.
Mechanism of Action
MMV008138 targets the apicoplast of P. falciparum, specifically inhibiting IspD. Unlike the well-known antimalarial drug Fosmidomycin, this compound’s mechanism differs, making it a promising alternative .
Comparison with Similar Compounds
While MMV008138’s uniqueness lies in its species-selective IspD inhibition, other related compounds include:
- Fosmidomycin: A well-studied antimalarial targeting the MEP pathway.
- Other IspD inhibitors: Ongoing research aims to identify additional compounds with similar mechanisms.
Properties
IUPAC Name |
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRIKAAFJMYGX-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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